LogP as a Metric of Lipophilicity: Comparing 4-(Cyclohexyloxy)benzoic acid to its Linear Alkoxy Analog
The replacement of a linear alkyl group with a cyclohexyl group in the para-alkoxy position of benzoic acid results in a quantifiable increase in lipophilicity, a critical parameter for bioavailability and molecular assembly. The calculated LogP for 4-(cyclohexyloxy)benzoic acid is 3.89 [1]. In comparison, the simpler 4-ethoxybenzoic acid has a significantly lower LogP, typically reported around 1.96 [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.89 |
| Comparator Or Baseline | 4-Ethoxybenzoic acid (LogP ~1.96) |
| Quantified Difference | Approximately 1.93 log units higher |
| Conditions | Calculated value; in silico prediction |
Why This Matters
A higher LogP of ~1.93 log units indicates a roughly 85-fold greater preference for organic phases over water, which directly influences membrane permeability, solubility in non-polar media, and intermolecular interactions in liquid crystal formulations.
- [1] SIELC Technologies. 4-Cyclohexyloxybenzoic acid. Published May 16, 2018. View Source
- [2] PubChem. 4-Ethoxybenzoic acid. Accessed April 15, 2026. View Source
